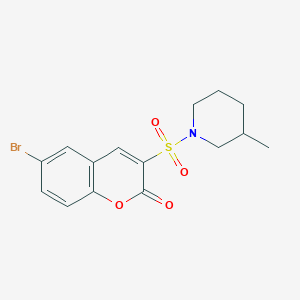

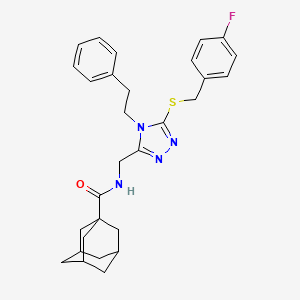

![molecular formula C22H21NO5 B2487449 9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951940-96-8](/img/structure/B2487449.png)

9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules known for their complex structure and potential applications in pharmaceuticals, materials science, and organic synthesis. Its structure features multiple functional groups, including a cyclopropyl group, dimethoxyphenyl group, and an oxazinone moiety, contributing to its unique chemical properties.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step chemical reactions, including cycloaddition reactions, ring expansions, and catalytic transformations. For instance, dihydro-4H-1,2-oxazines can be synthesized via a Cloke-Wilson type ring expansion of aryl substituted cyclopropane carbaldehydes, demonstrating the type of methodology that might be applicable to the synthesis of our target molecule (Kumar, Banerjee, & Kumar, 2020).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods reveal the three-dimensional arrangement of atoms within the molecule and the conformational preferences of its various functional groups. The crystal structure of related molecules often exhibits specific motifs such as saddle-shaped conformations or screw structures, which could be indicative of the structural features present in our target compound (Godbert et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by its functional groups and molecular structure. Cycloaddition reactions, for example, are common in the synthesis of cyclic compounds and can be utilized to introduce new functional groups or build complex molecular frameworks. The presence of cyclopropyl and oxazinone groups may also affect the compound's reactivity towards nucleophiles and electrophiles, as well as its participation in redox reactions (Nitta, Sogo, & Nakayama, 1979).

Scientific Research Applications

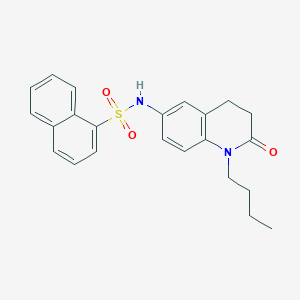

Thermally Curable Benzoxazine Monomer

A study by Kiskan & Yagcı (2007) introduced a new monomer possessing benzoxazine and coumarin rings, synthesized from 4-methyl-7-hydroxycoumarin, paraformaldehyde, and p-toluidine. This monomer can undergo photodimerization through a [2πs+2πs] cycloaddition reaction, demonstrated using UV and 1H NMR spectroscopy. Its thermal behavior, including the ring-opening reaction of the benzoxazine ring and the cured product's thermal properties, was analyzed using differential scanning calorimetry and thermogravimetric analysis (Kiskan & Yagcı, 2007).

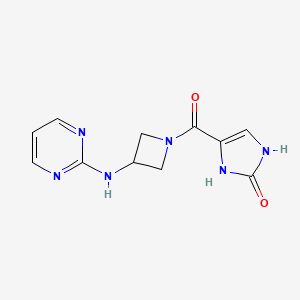

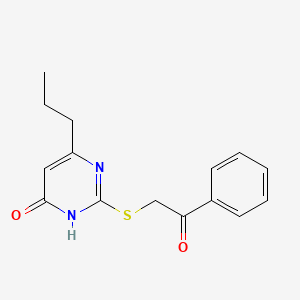

Syntheses of Amino-dideoxyallose and Amino-deoxyribose Derivatives

Defoin et al. (1988) presented a method leading to dihydrooxazines and their subsequent conversion to aminodeoxyribose and amino-dideoxyallose compounds. This work illustrates the utility of acylnitroso dienophiles in cycloaddition reactions and the subsequent synthetic pathways to generate important sugar derivatives with significant stereochemical implications (Defoin et al., 1988).

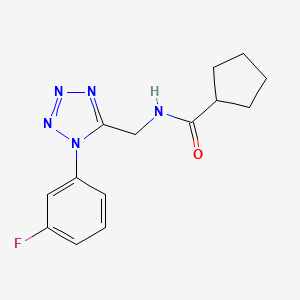

Oxazine and Dioxazine Formation from Nitrosocarbonyl Compounds

Dao et al. (1979) explored the reaction of nitrosocarbonyl compounds with cyclopentadiene, resulting in the formation of bridged oxazines and the interconversion to dioxazines under specific conditions. This research contributes to the understanding of oxazine chemistry and the dynamics of their transformations in synthetic contexts (Dao et al., 1979).

properties

IUPAC Name |

9-cyclopropyl-3-(2,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-25-15-6-7-16(20(10-15)26-2)17-9-13-3-8-19-18(21(13)28-22(17)24)11-23(12-27-19)14-4-5-14/h3,6-10,14H,4-5,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLKOBFTUPTEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CC5)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)